(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl diethylcarbamate
Description
The compound “(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl diethylcarbamate” features a benzofuran core substituted with a 3,4,5-trimethoxybenzylidene group at the Z-configuration position and a diethylcarbamate ester at the 6-position.
Properties
IUPAC Name |
[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] N,N-diethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO7/c1-6-24(7-2)23(26)30-15-8-9-16-17(13-15)31-18(21(16)25)10-14-11-19(27-3)22(29-5)20(12-14)28-4/h8-13H,6-7H2,1-5H3/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREKDVZOEQSQTJ-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as (2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate, primarily targets Caspase-3 , an enzyme that plays a crucial role in programmed cell death.
Mode of Action
The compound interacts with its target, Caspase-3, by inhibiting its activity. This inhibition prevents the enzyme from triggering apoptosis, or programmed cell death, thereby protecting cells from premature death.
Biochemical Pathways
The compound affects the apoptosis pathway, specifically the Caspase-3 mediated pathway. By inhibiting Caspase-3, the compound prevents the downstream effects of this pathway, which include the activation of other caspases and the ultimate destruction of the cell.
Result of Action
The inhibition of Caspase-3 by the compound results in a decrease in apoptosis, or programmed cell death. This can protect cells from premature death, which may be beneficial in certain pathological conditions where excessive cell death is a problem.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with its target. Additionally, the presence of other molecules can influence the compound’s efficacy.
Biological Activity
(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a synthetic compound characterized by its complex molecular structure and potential biological applications. This compound features a benzofuran core and multiple methoxy substituents, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 463.5 g/mol. The presence of the trimethoxybenzylidene moiety enhances its solubility and reactivity, making it a candidate for various biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 463.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 929372-82-7 |
The biological activity of this compound is hypothesized to involve interaction with specific biological targets such as enzymes and receptors. The trimethoxy groups may facilitate binding interactions due to their electron-donating nature, potentially enhancing the compound's efficacy in modulating biological pathways.
Biological Activity Studies
Recent studies have explored the biological activities of similar compounds with structural similarities. Here are some notable findings:
- Antioxidant Activity : Compounds with methoxy substituents have demonstrated significant antioxidant properties due to their ability to scavenge free radicals.
- Antimicrobial Properties : Research indicates that benzofuran derivatives exhibit antimicrobial activity against various pathogens, suggesting that this compound may also possess similar effects.
- Anti-inflammatory Effects : The presence of multiple methoxy groups has been linked to anti-inflammatory properties in related compounds, which could be relevant for therapeutic applications in inflammatory diseases.
Comparison with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| (Z)-3-oxo-2-(benzylidene)-2,3-dihydrobenzofuran | Antimicrobial |
| (Z)-3-oxo-2-(3,4-dimethoxybenzylidene)-2,3-dihydrobenzofuran | Antioxidant |
| 5-Methoxyflavone | Antioxidant |
Case Studies
-
Case Study on Antioxidant Activity :
- A study evaluated the antioxidant potential of methoxylated benzofuran derivatives using DPPH radical scavenging assays. The results indicated that compounds with higher methoxy substitution exhibited stronger antioxidant activity compared to their non-methoxylated counterparts.
-
Case Study on Antimicrobial Efficacy :
- Another research focused on the antimicrobial properties of benzofuran derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that compounds with similar structural features to this compound showed significant inhibition zones in bacterial cultures.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The target compound belongs to a family of Z-configured benzofuran derivatives with variable ester substituents. Key structural analogs include:
*Estimated based on structural similarity to .
Physicochemical Properties
- Molecular Weight and Polarity: The target compound’s diethylcarbamate group (C5H10NO2) likely results in a lower molecular weight (~435–445 g/mol) compared to cyclohexanecarboxylate (438.48 g/mol) and 2,6-dimethoxybenzoate (492.14 g/mol) analogs .
- Steric and Electronic Effects :
The 3,4,5-trimethoxybenzylidene moiety provides electron-donating methoxy groups, stabilizing the conjugated system. In contrast, the 2,6-dimethoxybenzoate ester in introduces additional steric hindrance, which may affect binding interactions in biological systems.
Stability and Metabolic Considerations
- Hydrolytic Stability :
Carbamates are generally more hydrolytically stable than esters but less so than ethers. The target compound may exhibit intermediate stability compared to the more robust 2,6-dimethoxybenzoate ester in . - This contrasts with the cyclohexanecarboxylate in , which may undergo slower β-oxidation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl diethylcarbamate, and how can purity be maximized?
- Methodology :
- Step 1 : Synthesize the benzofuran core via cyclization of a 2-hydroxybenzaldehyde derivative under acidic or basic conditions (e.g., using H₂SO₄ or K₂CO₃) .
- Step 2 : Introduce the 3,4,5-trimethoxybenzylidene group via a condensation reaction with 3,4,5-trimethoxybenzaldehyde, typically catalyzed by piperidine or acetic acid under reflux in ethanol or dichloromethane .
- Step 3 : Attach the diethylcarbamate group using carbamate-forming reagents like diethylcarbamoyl chloride in the presence of a base (e.g., triethylamine) .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor intermediates via TLC and confirm final structure via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize the structural and stereochemical integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Use ¹H NMR to verify the (Z)-configuration of the benzylidene double bond (δ 7.2–7.8 ppm for olefinic protons) and ¹³C NMR to confirm carbonyl (C=O, ~190 ppm) and carbamate (C=O, ~155 ppm) groups .
- Mass Spectrometry : HRMS (ESI-TOF) for molecular ion validation (e.g., [M+H]⁺ at m/z 438.1678) .
- X-ray Crystallography : Resolve stereochemical ambiguities by growing single crystals in ethanol/dichloromethane .
Q. What solvents and catalysts are most effective for its synthesis?
- Solvents : Dichloromethane (for condensation reactions) and ethanol (for cyclization) are preferred due to high solubility of intermediates .
- Catalysts : Piperidine (for Knoevenagel condensations) and Lewis acids (e.g., ZnCl₂ for carbamate formation) improve reaction efficiency .
Advanced Research Questions
Q. How can contradictory bioactivity data across assays be systematically resolved?
- Approach :
- Assay Standardization : Replicate experiments under controlled conditions (pH 7.4, 37°C, serum-free media) to minimize variability .
- Orthogonal Assays : Compare results from enzymatic inhibition (e.g., kinase assays) with cell-based viability assays (MTT or apoptosis markers) to confirm target specificity .
- Substituent Analysis : Test analogs with modified substituents (e.g., replacing 3,4,5-trimethoxy with 2,4-dimethoxy) to identify structure-activity relationships (SAR) influencing discrepancies .
Q. What strategies enhance metabolic stability without compromising efficacy?
- Design Strategies :
- Prodrug Modification : Replace the diethylcarbamate group with a tert-butyl carbamate to reduce esterase-mediated hydrolysis .
- Steric Shielding : Introduce methyl groups ortho to the carbamate to block metabolic hotspots .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with cytochrome P450 enzymes and modify susceptible regions .
Q. How to conduct SAR studies for derivatives with varying substituents?
- Methodology :
- Library Synthesis : Prepare analogs with substituent variations (e.g., alkyl, halide, or methoxy groups) on the benzylidene or carbamate moieties .
- Biological Screening : Test against target enzymes (e.g., COX-2, topoisomerase II) and cancer cell lines (e.g., MCF-7, HepG2) to correlate substituent effects with activity .
- Data Analysis : Apply multivariate regression to identify key descriptors (e.g., Hammett σ, logP) governing potency .
Data Contradiction and Optimization
Q. Why might solubility discrepancies arise between computational predictions and experimental data?
- Resolution :
- Experimental Validation : Measure solubility in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy, as computational models (e.g., LogS) may underestimate hydrogen bonding from the carbamate group .
- Co-solvent Systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility for in vivo studies .
Q. How to optimize reaction yields when scaling up synthesis?
- Process Chemistry :
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h for condensation steps while maintaining >80% yield .
- Flow Chemistry : Implement continuous flow reactors for carbamate formation to improve mixing and heat transfer .
Key Tables for Reference
| Biological Activity Comparison |
|---|
| Substituent |
| --------------------- |
| 3,4,5-Trimethoxy |
| 2,4-Dimethoxy |
| 4-Chloro |
| Synthetic Optimization Parameters |
|---|
| Parameter |
| ------------------------- |
| Condensation Temperature |
| Catalyst Concentration |
| Purification Method |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
